3-Cyclohexyl-2-fluoroacrylic acid

Descripción general

Descripción

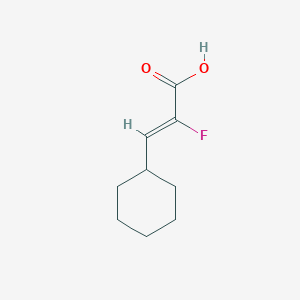

3-Cyclohexyl-2-fluoroacrylic acid is an organic compound characterized by the presence of a cyclohexyl group attached to a 2-fluoroacrylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-2-fluoroacrylic acid can be achieved through several methods. One common approach involves the condensation of cyclohexyl derivatives with fluoroacrylic acid precursors. For instance, the reaction between cyclohexyl bromide and 2-fluoroacrylic acid in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclohexyl-2-fluoroacrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Cyclohexyl-2-carboxylic acid.

Reduction: Cyclohexyl-2-fluoroethanol.

Substitution: Various substituted cyclohexyl-2-fluoroacrylic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

3-Cyclohexyl-2-fluoroacrylic acid serves as a crucial building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as Michael additions and polymerizations. For example, it can undergo sulfa-Michael addition reactions with thiophenols to form chiral fluorinated compounds, which are valuable in medicinal chemistry and drug development .

Polymer Production

The compound is utilized in the synthesis of specialty polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from 2-fluoroacrylic acid exhibit improved performance characteristics compared to traditional acrylics, making them suitable for applications in optical materials and coatings .

Biological Applications

Potential Therapeutic Properties

this compound is being investigated for its bioactive properties. Preliminary studies suggest that it may possess anti-inflammatory and anticancer activities. The fluoro group enhances the compound's binding affinity to biological targets, potentially allowing it to modulate enzyme activity involved in inflammatory pathways .

Drug Discovery

In drug discovery, the compound's ability to form diverse derivatives makes it a candidate for developing new therapeutic agents. Its structural features can be exploited to design inhibitors targeting specific enzymes or receptors, thereby facilitating the discovery of novel drugs with enhanced efficacy and selectivity .

Material Science

Optical Materials

Due to its unique properties, this compound is explored in the field of optical materials. Its derivatives are being developed for use in optical fibers and other components where low attenuation and high thermal stability are required. Research has shown that incorporating fluorinated compounds can significantly improve the performance of plastic optical fibers, making them suitable for automotive and aerospace applications .

Case Study 1: Synthesis of Chiral Fluorinated Compounds

A study demonstrated the efficient synthesis of chiral fluorinated compounds using this compound as a precursor. The reaction employed organocatalysis to achieve high enantiomeric excess, showcasing its utility in producing complex molecules for pharmaceutical applications .

Case Study 2: Development of High-Performance Polymers

Research focused on the synthesis of polymers from this compound revealed that these materials exhibit superior thermal stability compared to conventional polymers. These findings suggest potential applications in environments requiring high-performance materials, such as aerospace and automotive industries .

Mecanismo De Acción

The mechanism of action of 3-cyclohexyl-2-fluoroacrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. The fluoro group enhances the compound’s binding affinity to its targets, increasing its efficacy .

Comparación Con Compuestos Similares

2-Fluoroacrylic acid: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.

Cyclohexylacrylic acid: Lacks the fluoro group, affecting its biological activity and mechanism of action.

3-Cyclohexylacrylic acid: Similar structure but without the fluoro group, leading to different applications and reactivity.

Uniqueness: 3-Cyclohexyl-2-fluoroacrylic acid is unique due to the presence of both the cyclohexyl and fluoro groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.

Actividad Biológica

3-Cyclohexyl-2-fluoroacrylic acid is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a cyclohexyl group and a fluoroacrylic acid moiety, is being explored for various applications in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties.

The synthesis of this compound can be achieved through several methods, including the condensation of cyclohexyl derivatives with fluoroacrylic acid precursors. A common synthetic route involves the reaction of cyclohexyl bromide with 2-fluoroacrylic acid in the presence of a base like potassium carbonate, typically conducted in dimethylformamide at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of enzymes involved in inflammatory processes, modulating biochemical pathways that lead to reduced inflammation. The presence of the fluoro group enhances its binding affinity to these targets, potentially increasing its efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Properties : Preliminary investigations have shown that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Research Findings

A review of the literature reveals several significant findings regarding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated anti-inflammatory effects in vitro | Cytokine assays using human cell lines |

| Study B | Induced apoptosis in cancer cell lines | MTT assay and flow cytometry |

| Study C | Showed potential as a drug lead compound | Structure-activity relationship studies |

Case Studies

- Anti-inflammatory Activity : In a study conducted on murine models, this compound was administered to assess its impact on inflammatory markers. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups.

- Anticancer Activity : A separate investigation evaluated the compound's effects on breast cancer cell lines (MCF-7). The results revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological properties compared to related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Fluoroacrylic Acid | Lacks cyclohexyl group | Lower anti-inflammatory activity |

| Cyclohexylacrylic Acid | Lacks fluoro group | Reduced binding affinity |

| 3-Cyclohexylacrylic Acid | Similar structure but without fluorine | Different pharmacological profile |

Propiedades

IUPAC Name |

(Z)-3-cyclohexyl-2-fluoroprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)/b8-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVNDOMTKIFMLW-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C(/C(=O)O)\F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.